Lipophilicity Comparison Across Halogenated Analogs
The target compound exhibits a calculated LogP of approximately 3.60, which is significantly lower than its chloro (LogP 3.77) and bromo (LogP 3.88) analogs [1]. This difference in lipophilicity, driven by the smaller size and higher electronegativity of fluorine, directly impacts membrane permeability and protein binding. The fluorinated compound provides a more balanced lipophilicity profile for drug-like properties, while the chloro and bromo analogs are increasingly hydrophobic and may exhibit higher non-specific binding .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.60 (calculated) |
| Comparator Or Baseline | Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate: LogP = 3.77; Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate: LogP = 3.88 |
| Quantified Difference | ΔLogP (Target vs. Cl): -0.17; ΔLogP (Target vs. Br): -0.28 |
| Conditions | Computational prediction based on molecular structure |
Why This Matters
Lower LogP correlates with reduced non-specific binding and improved aqueous solubility, critical for reproducible in vitro assays and formulation development.
- [1] Chembase. Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate. Accessed 2026. View Source
